JAK1 Binding Affinity Retention of the 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Core Scaffold
The unsubstituted 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine core—the direct structural parent of the target compound—demonstrates low-nanomolar affinity for recombinant human JAK1, with a Ki of 2.90 nM [1]. This establishes that the pyrrolopyrimidine-piperazine scaffold retains intrinsic hinge-binding potency before any exocyclic elaboration. In contrast, the same core scaffold shows dramatically weaker affinity at non-kinase off-targets (e.g., D₂ dopamine receptor: Ki = 1.50 × 10³ nM) [2], demonstrating a >500-fold intrinsic kinase selectivity window. The target compound methyl ester derivative preserves this validated core while adding a synthetically tractable vector for further optimization.
| Evidence Dimension | JAK1 binding affinity (Ki) vs. D₂ dopamine receptor off-target binding |
|---|---|
| Target Compound Data | Core scaffold JAK1 Ki = 2.90 nM (direct structural parent of CAS 1311597-98-4) |
| Comparator Or Baseline | Core scaffold D₂ receptor Ki = 1.50 × 10³ nM (off-target control) |
| Quantified Difference | >500-fold selectivity window between intended kinase target and representative GPCR off-target |
| Conditions | Recombinant human JAK1 (residues 854–1154) expressed in insect cells; D₂short receptor expressed in CHO cells; radioligand displacement assay |
Why This Matters
This confirms the scaffold is a validated, potent kinase hinge-binder before derivatization—unlike unoptimized screening hits that require extensive SAR to achieve target engagement.
- [1] BindingDB BDBM50434797 (CHEMBL2386653). Affinity Data: Ki = 2.90 nM for recombinant human JAK1 (residues 854–1154) using Y1-B substrate; 30-min incubation. https://www.bindingdb.org View Source
- [2] BindingDB BDBM50442748 (CHEMBL2443008). Affinity Data: Ki = 1.50 × 10³ nM for human D₂short receptor expressed in CHO cells; [³H]spiperone displacement. https://www.bindingdb.org View Source
